molecular formula C10H13N3O3 B584450 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) CAS No. 89186-34-5

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Cat. No.: B584450
CAS No.: 89186-34-5
M. Wt: 223.232
InChI Key: XTQFPQZZZXNBRC-UHFFFAOYSA-N
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Description

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is a complex organic compound that features an imidazole ring, a hydroxy group, and a butanone structure

Scientific Research Applications

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) typically involves the reaction of an imidazole derivative with a suitable butanone precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the imidazole ring can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and butanone groups can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFPQZZZXNBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30752222
Record name 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30752222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89186-34-5
Record name 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30752222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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